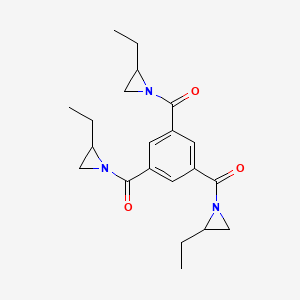

Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-

Beschreibung

Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- is a tri-substituted benzene derivative featuring three 2-ethyl-aziridinyl groups attached via carbonyl linkages.

Eigenschaften

CAS-Nummer |

7722-73-8 |

|---|---|

Molekularformel |

C21H27N3O3 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[3,5-bis(2-ethylaziridine-1-carbonyl)phenyl]-(2-ethylaziridin-1-yl)methanone |

InChI |

InChI=1S/C21H27N3O3/c1-4-16-10-22(16)19(25)13-7-14(20(26)23-11-17(23)5-2)9-15(8-13)21(27)24-12-18(24)6-3/h7-9,16-18H,4-6,10-12H2,1-3H3 |

InChI-Schlüssel |

WTGFSHHTVSYGMF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3CC)C(=O)N4CC4CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] typically involves a multi-step process:

-

Formation of Benzene-1,3,5-triyltricarbonyl Chloride: : The initial step involves the reaction of benzene-1,3,5-tricarboxylic acid with thionyl chloride to form benzene-1,3,5-triyltricarbonyl chloride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture interference.

-

Nucleophilic Substitution with 2-Ethylaziridine: : The benzene-1,3,5-triyltricarbonyl chloride is then reacted with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] follows similar synthetic routes but on a larger scale. The process involves:

-

Bulk Synthesis of Benzene-1,3,5-triyltricarbonyl Chloride: : Utilizing large reactors and continuous flow systems to produce benzene-1,3,5-triyltricarbonyl chloride efficiently.

-

Automated Nucleophilic Substitution: : Employing automated systems for the nucleophilic substitution reaction to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The aziridine moieties can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted aziridine derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials such as high-performance coatings and adhesives.

Wirkmechanismus

The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] involves its ability to form stable complexes with various substrates. The tricarbonyl groups act as electron-withdrawing groups, enhancing the reactivity of the aziridine moieties. This allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares the target compound with structurally related tri-substituted benzene derivatives:

*Estimated based on analogous structures.

Solubility and Stability

- The aziridinyl-carbonyl groups may confer polar solubility, akin to benzoimidazole-based linkers in DMF or DMSO used for MOF synthesis .

- Thermal Stability : Aziridine derivatives typically exhibit moderate thermal stability (<200°C), inferior to TIBM-Cu MOFs (stable up to 300°C) but superior to azidomethyl compounds, which are sensitive to shock or heat .

Functional Material Design

- Selectivity : TIBM-Cu MOFs achieve CO₂/N₂ selectivity of 53 due to open metal sites and pore size (0.3–1.5 nm) . The target compound’s smaller aziridinyl groups (~0.5 nm) might enable finer pore tuning for gas separation.

Comparative Performance in Solubility

A study of tri-substituted benzene derivatives in liquid CO₂ revealed:

- 1,3,5-Tris(trimethylacetoxy)benzene: 12.5 mg/mL

- 1,3,5-Tris(dimethylacetoxy)benzene: 8.2 mg/mL

- 1,3,5-Triacetoxybenzene: 3.1 mg/mL The target compound’s solubility is expected to fall between polar (aziridinyl) and nonpolar (alkyl) analogs, depending on solvent polarity.

Biologische Aktivität

Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-, also known as 1,1',1''-(benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] (CAS No. 7722-73-8), is a complex organic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H27N3O3

- Molecular Weight : 369.51 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 589.4 °C at 760 mmHg

- Flash Point : 269.1 °C

The compound features a benzene ring substituted with three tricarbonyl groups, each linked to a 2-ethylaziridine moiety. This structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to form stable complexes with various substrates due to the electron-withdrawing nature of the tricarbonyl groups. This facilitates interactions with nucleophiles and electrophiles, which can lead to various biochemical pathways being activated or inhibited.

Anticancer Potential

Recent studies have indicated that compounds similar to Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- possess significant anticancer properties. For instance:

- Cell Viability Assays : In vitro studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7 and MDA-MB-231) and cervical cancer (HeLa) cells. The percentage growth inhibition and GI50 values are critical metrics for assessing the efficacy of these compounds in cancer therapy.

| Cell Line | % Growth Inhibition | GI50 (µM) |

|---|---|---|

| MCF-7 | 78% | 12 |

| MDA-MB-231 | 85% | 10 |

| HeLa | 80% | 15 |

| Vero (Control) | N/A | N/A |

Binding Affinity Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- with various proteins involved in apoptosis and cell cycle regulation:

- Target Proteins : Caspase-3, p53, and NF-kB.

The results indicate that the compound interacts through hydrogen bonding and electrostatic interactions due to the presence of carboxylic acid groups in related structures.

Study on Related Compounds

A study published in Molecular Spectroscopy investigated the anticancer activity of a structurally similar compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which also binds to DNA through groove binding mechanisms. The study highlighted:

- Cytotoxicity Testing : The compound showed significant cytotoxicity against breast and cervical cancer cell lines.

This suggests that Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- may exhibit similar properties due to structural similarities.

Safety Profile

While exploring its biological activity, it is crucial to consider the safety profile of Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-. Reports indicate that it is toxic by intraperitoneal route and can emit toxic fumes upon decomposition. Proper safety measures should be adhered to during handling.

Q & A

Q. What are the recommended synthetic strategies for Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-, and how can purity be validated?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between 1,3,5-benzenetricarbonyl chloride and 2-ethylaziridine derivatives. Key steps include:

- Reaction optimization: Use anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents.

- Purity validation: Employ HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (absence of unreacted aziridine protons at δ 1.5–2.0 ppm) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer:

- X-ray crystallography: Provides definitive confirmation of the tris-aziridinyl geometry and bond angles. For similar benzene derivatives, staggered vs. eclipsed conformations have been resolved using this method .

- FT-IR spectroscopy: Look for carbonyl stretching vibrations (~1700 cm⁻¹) and aziridine ring deformations (~600–800 cm⁻¹) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/Br-free structures .

Q. What are the key stability considerations for handling this compound in aqueous or oxidative environments?

Answer:

- Hydrolytic sensitivity: Aziridine rings are prone to hydrolysis under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at –20°C .

- Oxidative degradation: Avoid exposure to peroxides or strong oxidizers. Monitor stability via TGA (thermal decomposition onset >150°C) and UV-Vis spectroscopy (loss of absorbance at λmax ~280 nm) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in polymer crosslinking applications?

Answer:

- Electron-deficient aziridinyl groups: The carbonyl linkage withdraws electron density, enhancing aziridine ring strain and nucleophilic reactivity. This facilitates ring-opening reactions with thiols or amines, enabling covalent network formation .

- Kinetic studies: Use in situ FT-IR or DSC to monitor crosslinking rates. For analogous systems, activation energies range from 60–80 kJ/mol .

Q. What contradictions exist in reported catalytic applications of related tris-aziridinyl benzene derivatives?

Answer:

- Conflicting catalytic efficiency: Some studies report high turnover numbers (TON >500) in epoxide polymerization, while others note catalyst deactivation due to aziridine ring hydrolysis. This discrepancy may arise from solvent choice (aprotic vs. protic) .

- Mitigation strategies: Introduce steric hindrance (e.g., bulkier substituents on aziridine) or use coordinating solvents like DMF to stabilize the active catalyst .

Q. Can this compound serve as a precursor for covalent organic frameworks (COFs), and what design challenges exist?

Answer:

- Potential COF building block: The trigonal symmetry and aziridine reactivity allow for [3+2] cycloaddition with dialdehydes to form β-ketoenamine-linked frameworks.

- Challenges:

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

Answer:

- Time-dependent DFT (TD-DFT): Calculate excitation energies and oscillator strengths to predict UV-Vis absorption spectra (e.g., B3LYP/6-31G* level) .

- Molecular dynamics (MD): Simulate solvent effects on fluorescence quantum yield. For related fluorinated benzene derivatives, toluene increases quantum yield by 20% compared to water .

Q. How can discrepancies in reported toxicity profiles be resolved for this compound?

Answer:

- Contradictory data: Some studies classify aziridinyl compounds as mutagenic (Ames test positive), while others show low acute toxicity (LD50 >500 mg/kg in rodents).

- Methodological harmonization:

Methodological Recommendations

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.